![molecular formula C11H15NO3 B3117810 Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate CAS No. 227321-68-8](/img/structure/B3117810.png)
Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate
Overview
Description
“Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate” is also known as “Glycine, N-(3-methyl-1-oxobutyl)-, methyl ester”. It has the molecular formula C8H15NO3 and a molecular weight of 173.2096 . Other names for this compound include “Methyl N-isovalerylglycine” and "N-Isovalerylglycine methyl ester" .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C8H15NO3/c1-6(2)4-7(10)9-5-8(11)12-3/h6H,4-5H2,1-3H3,(H,9,10) . This indicates that the compound has a complex structure with multiple functional groups, including a carboxylate group and a pyrrole ring.Scientific Research Applications
1. Synthesis of Nitrogen Heterocycles
Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate serves as a starting material for synthesizing various nitrogen heterocycles. These heterocycles have potential therapeutic interest, especially in medicinal chemistry (Rochais, Lisowski, Dallemagne, & Rault, 2004).
2. Antimicrobial Activity
Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These derivatives show good antibacterial and antifungal activities, which could be attributed to the presence of the heterocyclic ring (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
3. Development of Anti-Tumor and Anti-Inflammatory Agents
This compound has been studied for its potential as an anti-tumor and anti-inflammatory agent. The focus has been on understanding its molecular structure and vibrational frequencies, which can aid in the development of new therapeutic agents (Sert, Sreenivasa, Doğan, Manojkumar, Suchetan, & Ucun, 2014).
4. Synthesis of Pyrrole-Containing Products
It is used in the synthesis of pyrrole-containing products. These products have shown potential in various reactions, like azo coupling and carbene insertions, which are significant in chemical synthesis and pharmaceutical applications (Galenko, Linnik, Khoroshilova, Novikov, & Khlebnikov, 2019).
5. Synthesis of Diverse Heterocycles
This compound is also instrumental in synthesizing a range of heterocycles, which are crucial in the development of novel drugs and materials. These heterocycles are essential for creating new molecular entities with potential applications in medicinal chemistry (Toja, Kettenring, Goldstein, & Tarzia, 1986).
properties
IUPAC Name |
methyl 4-(3-methylbutanoyl)-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)4-10(13)8-5-12-6-9(8)11(14)15-3/h5-7,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKTUIIUFNZBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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